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Compound of Interest

Compound Name: ATM Inhibitor-2

Cat. No.: B12411654 Get Quote

Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response

(DDR), primarily activated by DNA double-strand breaks (DSBs). Its central role in

orchestrating cell cycle arrest and DNA repair has made it an attractive target for cancer

therapy. Inhibiting ATM can enhance the efficacy of DNA-damaging treatments like

radiotherapy and certain chemotherapies by preventing cancer cells from repairing the induced

damage. This guide provides a comparative overview of the clinical trial outcomes for several

ATM inhibitors, presenting quantitative data, experimental methodologies, and visual

representations of the underlying biological pathways and trial designs.

Quantitative Data Summary
The following table summarizes the key quantitative outcomes from recent clinical trials of

different ATM inhibitors.
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Inhibitor Trial Phase
Patient

Population

Combination

Therapy

Key Efficacy

Outcomes

Key

Safety/Toler

ability

Outcomes

AZD1390 Phase I

Recurrent &

Newly

Diagnosed

Glioblastoma

(GBM)

Intensity-

Modulated

Radiation

Therapy

(IMRT)

Recurrent

GBM: Median

Overall

Survival (OS)

of 12.7

months in

patients at

tolerated

doses.

Recurrent

GBM MTD:

400 mg once

daily. Newly

Diagnosed

GBM MTD:

300 mg once

daily. 15.7%

of patients

had Grade

3/4

treatment-

related

adverse

events (AEs).

M4076 Phase I
Advanced

Solid Tumors

Monotherapy

&

Combination

with

Tuvusertib

(ATR

inhibitor)

Monotherapy:

Target

engagement

confirmed by

pharmacodyn

amic

markers.

Combination:

6 patients

had stable

disease >16

weeks.

Monotherapy

MTD: 300 mg

once daily.

Dose-limiting

toxicities

(DLTs) in 4/22

patients.

Common

AEs: rash,

anemia.

Combination

AEs: Anemia

(62%),

nausea

(45%),

fatigue

(43%).
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M3541 Phase I Solid Tumors
Palliative

Radiotherapy

Overall

Response:

20% (3/15

patients) had

a confirmed

complete or

partial

response.

Doses up to

300 mg were

well tolerated.

One patient

experienced

DLTs. Note:

Further

development

was

discontinued

due to a non-

optimal

pharmacokin

etic profile

and lack of

dose-

response

relationship.

Experimental Protocols and Methodologies
The clinical evaluation of ATM inhibitors has primarily involved Phase I trials designed to

assess safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and to determine

the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

AZD1390 Phase I Trial (NCT03423628)
Study Design: A global, multi-arm Phase I trial. Arm A enrolled patients with recurrent GBM,

and Arm C enrolled patients with newly diagnosed, MGMT-unmethylated GBM. The study

followed a dose-escalation design to determine the MTD.

Methodology: Patients received escalating once-daily oral doses of AZD1390. This was

combined with standard-of-care IMRT. Patients in Arm A received 35 Gy in 10 fractions, while

those in Arm C received 60 Gy in 30 fractions. Following radiotherapy, patients received

adjuvant AZD1390 for two weeks.
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Pharmacodynamic Assessment: A parallel Phase 0/1b study (NCT05182905) evaluated ATM

inhibition by measuring the suppression of phosphorylated RAD50 (pRAD50), a downstream

target of ATM, in tumor tissue after ex vivo radiation. This provided direct evidence of target

engagement in the brain.

M4076 Phase I Trial (DDRiver Solid Tumors 410;
NCT04882917)

Study Design: An open-label, dose-escalation (Part 1A) study to evaluate M4076 as a

monotherapy in patients with advanced solid tumors.

Methodology: Patients received M4076 orally once daily in 21-day cycles at escalating dose

levels (100-400 mg). Dose escalation was guided by safety data and a Bayesian analysis.

Pharmacodynamic Assessment: Target engagement was evaluated by measuring the

modulation of γ-H2AX, a direct ATM target, in ex vivo stimulated lymphocytes using flow

cytometry. Preliminary results showed a significant reduction in γ-H2AX levels, indicating

effective ATM inhibition.

M3541 Phase I Trial (NCT03225105)
Study Design: A Phase I dose-escalation study in patients with solid tumors.

Methodology: Fifteen patients received palliative radiotherapy (30 Gy in 10 fractions)

combined with escalating doses of oral M3541 (50–300 mg) on the days of radiation

treatment. A Bayesian logistic regression model was used to guide dose escalation.

Pharmacokinetic and Pharmacodynamic Assessment: Plasma levels of M3541 were

measured to assess PK. PD was evaluated by measuring the ratio of phosphorylated to total

ATM in immune cells, though no relationship with dose was observed.

Visualizations
ATM Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of ATM in the DNA double-strand break (DSB)

repair pathway. Upon DNA damage, ATM is activated and phosphorylates a cascade of
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downstream targets, including CHK2 and RAD50, to initiate cell cycle arrest and DNA repair.

ATM inhibitors block this initial signaling step.
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Caption: ATM's role in the DNA damage response pathway and the mechanism of ATM

inhibitors.

Generalized Phase I Dose-Escalation Trial Workflow
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This diagram outlines the typical workflow for a Phase I clinical trial of a new ATM inhibitor, as

derived from the methodologies of the trials for AZD1390, M4076, and M3541.
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Caption: A simplified workflow of a "3+3" Phase I dose-escalation clinical trial.

To cite this document: BenchChem. [A Comparative Guide to the Clinical Trial Outcomes of
ATM Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411654#clinical-trial-outcomes-of-different-atm-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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